4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. The compound is characterized by the presence of a pent-4-yn-1-yl group attached to the thiomorpholine ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It has been suggested that this compound may act as a receptor antagonist or an inhibitor of the epidermal growth factor (egf), binding to the epidermal growth factor receptor (egfr) and preventing ligands from binding .
Mode of Action
The interaction of 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione with its targets results in the inhibition of cellular proliferation . This is achieved by preventing ligands from binding to the EGFR, thereby disrupting the normal signaling pathways that lead to cell growth and division .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its potential role as an egfr inhibitor, it is likely that it affects pathways downstream of egfr, such as the pi3k/akt and mapk pathways, which are involved in cell survival, growth, and proliferation .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its potential anti-cancer activity. It has been shown to inhibit the growth of pancreatic cancer cells in vitro and also inhibits the proliferation of miapaca2 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the following steps:
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Starting Materials: : The synthesis begins with the preparation of pent-4-yn-1-ol, which is a key starting material. Pent-4-yn-1-ol can be synthesized through various methods, including the ring-opening polymerization reactions and stereo selective total synthesis of antimicrobial marine metabolites .
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Formation of Thiomorpholine Ring: : The thiomorpholine ring is formed by reacting the pent-4-yn-1-ol with sulfur-containing reagents under specific conditions. This step involves the cyclization of the intermediate compounds to form the thiomorpholine ring structure.
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Introduction of Dione Group: : The final step involves the introduction of the dione group to the thiomorpholine ring. This can be achieved through oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can convert the dione group to diols using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The compound can undergo substitution reactions where the pent-4-yn-1-yl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Diols: Formed through reduction reactions.
Substituted Thiomorpholine Derivatives: Formed through substitution reactions.
Scientific Research Applications
4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications, including:
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Chemistry: : The compound is used as a building block in organic synthesis for the preparation of complex molecules and heterocyclic compounds.
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Biology: : It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.
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Industry: : It is used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione: Similar in structure but with a cyclohexane ring instead of a thiomorpholine ring.
N-(prop-2-yn-1-yl)-o-phenylenediamines: Compounds with similar alkyne groups but different core structures.
Uniqueness
4-(Pent-4-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both sulfur and nitrogen atoms in the ring enhances its potential for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-pent-4-ynyl-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-2-3-4-5-10-6-8-13(11,12)9-7-10/h1H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYJCHJIOJGYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1CCS(=O)(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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